
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3,4-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1,4-naphthoquinone derivatives.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(3-Hydroxynaphthalen-2-yl)ethanone: Contains only one hydroxyl group.
1-(3,4-Dihydronaphthalen-2-yl)ethanone: Lacks the hydroxyl groups.
Uniqueness
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s dual hydroxyl groups provide it with distinct redox properties and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(3,4-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6,14-15H,1H3 |
InChI Key |
MXQDSSWGVGEFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


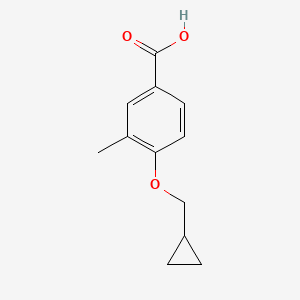
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

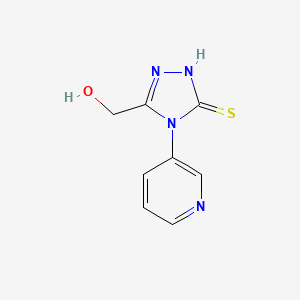
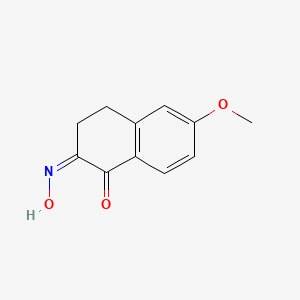
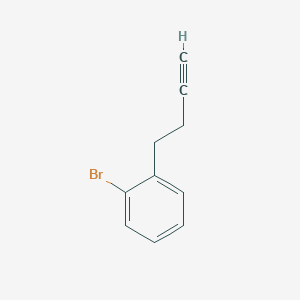
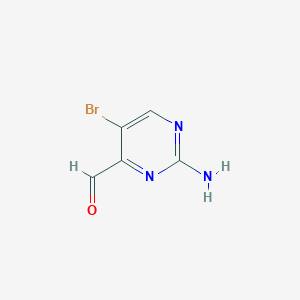
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
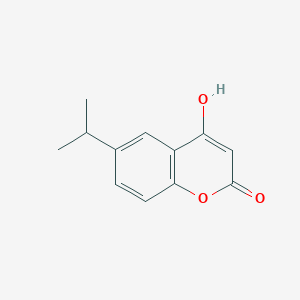
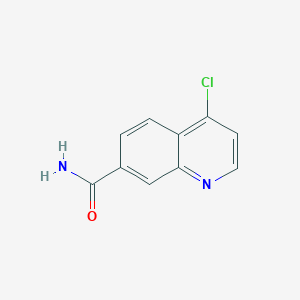
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
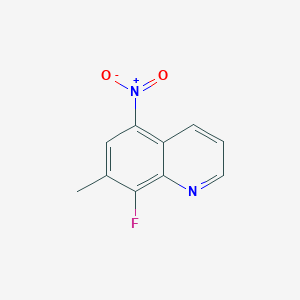
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
